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Cat. No.: B595174
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Executive Summary & Strategic Significance

2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6) represents a specialized biaryl
scaffold used primarily as a structural intermediate in the development of agrochemicals
(specifically SDHI fungicides) and non-steroidal anti-inflammatory drug (NSAID) analogs.

The "Ortho-Fluoro" Effect: From a medicinal chemistry perspective, the strategic value of this
molecule lies in the 6-position fluorine atom. Unlike a simple hydrogen, the fluorine atom serves
two critical functions:

« Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 A)
forces the biaryl system out of planarity, inducing a specific torsion angle that can enhance
binding selectivity to protein targets (e.g., kinase pockets or fungal succinate dehydrogenase
complexes).

o Metabolic Blockade: The C-F bond is metabolically robust, preventing ring oxidation at the
sensitive ortho-position, thereby extending the in vivo half-life of the final active
pharmaceutical ingredient (API).

Chemical Profile & Physicochemical Properties[1][2]
[31[4][5][6][7]
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Property Specification
CAS Number 1261921-07-6
4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic
IUPAC Name )
acid
Molecular Formula C13HsCIFO2
Molecular Weight 250.65 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 167-169 °C (Predicted/Analogous)
] ~3.5 (Enhanced acidity due to ortho-fluoro
pKa (Acid) )
electron withdrawal)
- Soluble in DMSO, Methanol, EtOAc; Insoluble in
Solubility
Water (at low pH)
SMILES OC(=0)C1=C(C=CC=C1F)C2=CC=C(Cl)C=C2

Synthetic Architecture: Suzuki-Miyaura Cross-
Coupling[10][11]

The most robust route to CAS 1261921-07-6 is the palladium-catalyzed Suzuki-Miyaura cross-
coupling. This pathway is preferred over Grignard additions due to the tolerance of the
carboxylic acid moiety (under basic conditions) and the chlorine substituent on the coupling
partner.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the biaryl bond. We utilize 2-bromo-6-fluorobenzoic acid as the
electrophile and 4-chlorophenylboronic acid as the nucleophile.

Note on Catalyst Selection: The 6-fluoro substituent creates significant steric crowding around
the C2-bromine site. Standard Pd(PPhs)s may exhibit sluggish oxidative addition. Therefore, a
catalyst with bidentate ligands (like Pd(dppf)Cl2) or electron-rich phosphines (like SPhos) is
recommended to drive the cycle.
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Transmetallation:

Oxidative Addition: + Base (Na2CO3) Boronate transfers 4-CI-Ph group

2
Pd inserts into C-Br bond (Base assisted)

Reactants: _— T
2-Bromo-6-fluorobenzoic acid ___Heat/Solvent Catalyst Activation: _ Cycle Repeats Reductive Elimination: Target Product:
Pd(l) >Pd(0) Product Release + Pd(0) Regens CAS 1261921-07-6

p
4-Chlorophenylboronic acid

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of sterically hindered biaryl acids.

Validated Experimental Protocol

Reagents:

2-Bromo-6-fluorobenzoic acid (1.0 equiv)

4-Chlorophenylboronic acid (1.1 equiv)

Pd(dppf)Cl2-CH2Clz (3-5 mol%)

Sodium Carbonate (NazCOs) (2.5 equiv)

Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:

o Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and water. Sparge with
nitrogen or argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to
homocoupling byproducts.

e Charging: Add the aryl bromide, boronic acid, and base to the reaction vessel. Add the
catalyst last under a positive pressure of inert gas.

o Reflux: Heat the mixture to 90—-100 °C. Monitor via HPLC or TLC. The reaction typically
requires 4—12 hours due to the ortho-fluoro steric hindrance.

e Work-up (The Self-Validating Step):
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o Cool to room temperature.[1][2]
o Filtration: Filter through Celite to remove Palladium black.

o Phase Separation: Dilute with water. Wash with Ethyl Acetate (EtOAc) while the aqueous
phase is basic.

o Validation: The product is currently a carboxylate salt (water-soluble). The organic wash
removes non-acidic impurities (e.g., de-halogenated biphenyls).

o Acidification: Acidify the aqueous layer carefully with 1M HCI to pH ~2. The product will
precipitate as a white solid.

« |solation: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over
MgSOa, filter, and concentrate.

Analytical Characterization

To validate the identity of CAS 1261921-07-6, the following spectroscopic signatures must be
confirmed.

Nuclear Magnetic Resonance (NMR)
e H NMR (400 MHz, DMSO-ds)

o 0 13.0 (br s, 1H): Carboxylic acid proton (-COOH).

o 9 7.60-7.40 (m, 3H): Protons on the benzoic acid ring. Look for splitting patterns
characteristic of a 1,2,3-trisubstituted benzene (dd or t).

o 0 7.45 (d, 2H) & 7.30 (d, 2H): The para-chlorophenyl ring system (AA'BB' system).
¢ 1°F NMR:

o 0-110to -115 ppm: Single signal corresponding to the ortho-fluorine. Note: This shift is
diagnostic; if the fluorine is lost (de-fluorination), this signal disappears.

HPLC Purity Check
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
» Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
e Gradient: 5% B to 95% B over 15 min.

e Detection: UV at 254 nm.

» Retention Time: Expect the product to elute later than the starting benzoic acid due to the
lipophilic chlorophenyl addition.

Safety & Handling Guidelines

Hazard Class GHS Code Precaution

Wear nitrile gloves; wash

Skin Irritant H315 ) )
immediately upon contact.
Use safety goggles. Acidic
Eye Irritant H319 nature can cause severe
irritation.
Do not dispose of down the
Aquatic Toxicity H411 drain; collect as halogenated

organic waste.

Storage: Store in a cool, dry place (2—-8 °C preferred). Keep container tightly closed to prevent
moisture absorption, which can affect stoichiometry in future reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b595174#2-4-chlorophenyl-6-fluorobenzoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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